

Application Note: C2C12 Myoblast Differentiation Assay with YSR734

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YSR734

Cat. No.: B12375130

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Skeletal muscle differentiation, or myogenesis, is a complex process involving the fusion of myoblasts into multinucleated myotubes. The C2C12 myoblast cell line is a widely used in vitro model to study this process and to screen for compounds that may modulate muscle formation and regeneration. **YSR734** is a novel, first-in-class covalent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.^[1] HDACs are epigenetic modifiers that play a crucial role in regulating gene expression, and their inhibition has been shown to promote myogenesis.^[2] This application note provides a detailed protocol for inducing C2C12 myoblast differentiation in the presence of **YSR734** and methods for quantifying its pro-myogenic effects.

Principle of the Assay

This assay is based on the induction of differentiation in C2C12 myoblasts by switching from a high-serum growth medium (GM) to a low-serum differentiation medium (DM). In the presence of a pro-myogenic compound like **YSR734**, the rate and extent of differentiation are expected to increase. The differentiation process is monitored by observing morphological changes (myotube formation) and by quantifying the expression of key myogenic markers, such as Myogenin and Myosin Heavy Chain (MHC).

Data Presentation

The following tables summarize representative quantitative data obtained from C2C12 differentiation assays with **YSR734**.

Table 1: Dose-Dependent Effect of **YSR734** on Myotube Formation

YSR734 Concentration (nM)	Fusion Index (%)*	Average Nuclei per Myotube
0 (Vehicle Control)	25 ± 3	3.5 ± 0.5
10	35 ± 4	4.2 ± 0.6
50	58 ± 5	6.8 ± 0.8
100	72 ± 6	8.5 ± 1.1
500	65 ± 7	7.9 ± 1.0

*Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100. Data are presented as mean ± SD from three independent experiments.

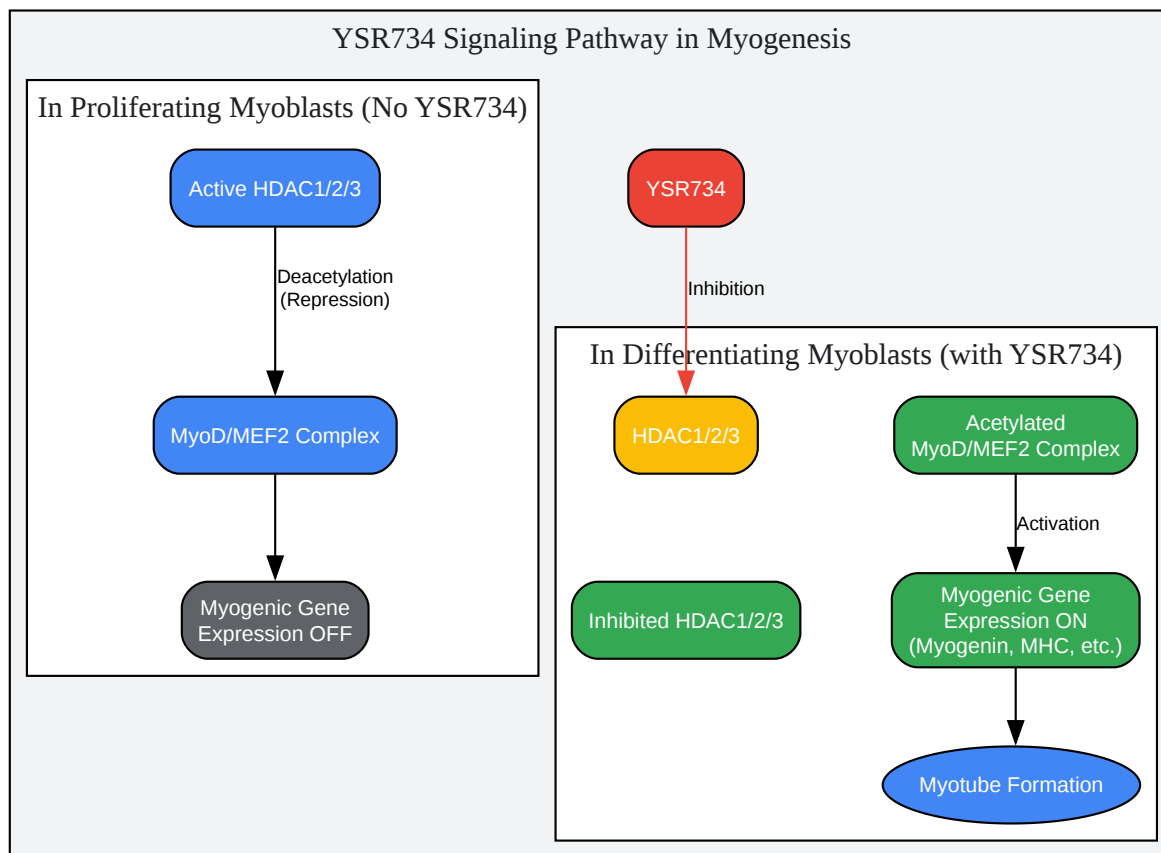
Table 2: Time-Course of Myogenic Marker Expression with 100 nM **YSR734**

Time in DM (hours)	Myogenin Expression (Fold Change vs. 0h)	Myosin Heavy Chain (MHC) Expression (Fold Change vs. 0h)
Vehicle Control		
24	8 ± 1.5	3 ± 0.8
48	15 ± 2.1	12 ± 1.9
72	12 ± 1.8	25 ± 3.2
YSR734 (100 nM)		
24	15 ± 2.0	7 ± 1.1
48	28 ± 3.5	25 ± 3.0
72	22 ± 2.9	55 ± 6.1

Expression levels were quantified by qRT-PCR and normalized to a housekeeping gene. Data are presented as mean ± SD from three independent experiments.

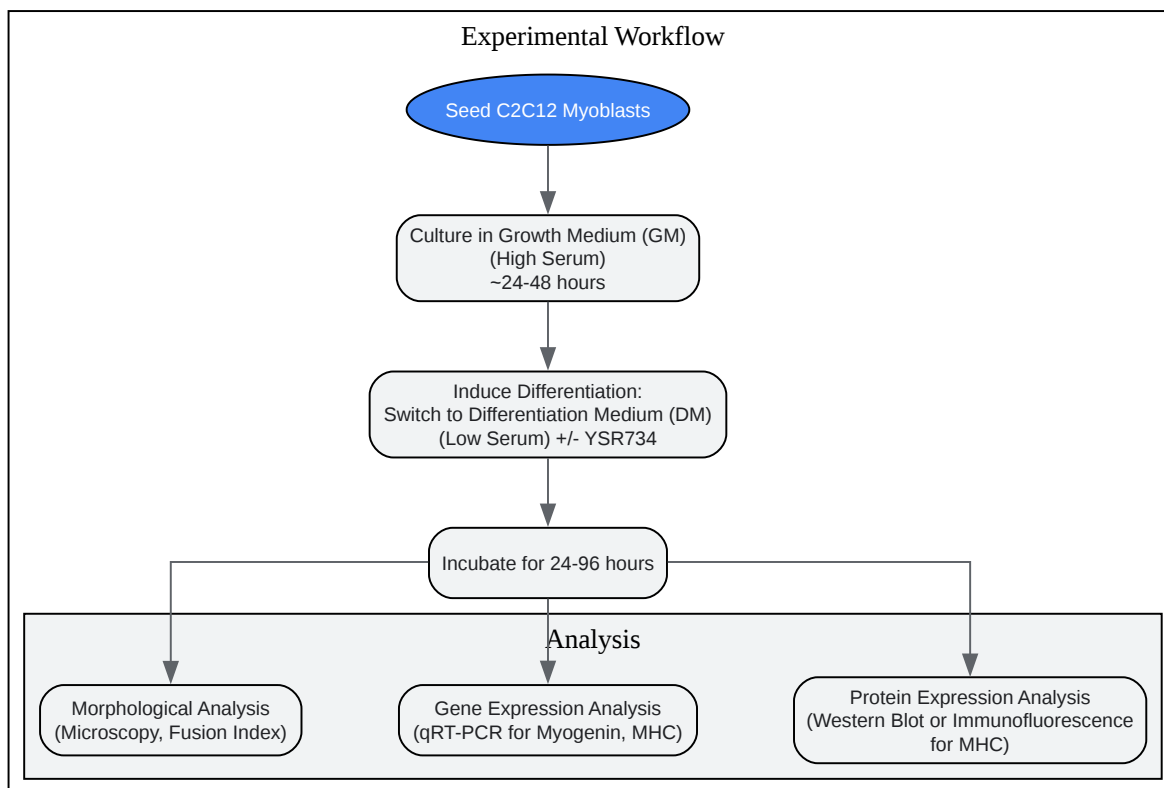
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **YSR734** in C2C12 differentiation and the general experimental workflow.



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Proposed signaling pathway of **YSR734** in C2C12 myoblast differentiation.



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General experimental workflow for the C2C12 differentiation assay.

Experimental Protocols

Materials and Reagents

- C2C12 mouse myoblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM), high glucose
- Fetal Bovine Serum (FBS)

- Horse Serum (HS)
- Penicillin-Streptomycin solution
- **YSR734** (prepare stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- RNA isolation kit
- cDNA synthesis kit
- qPCR master mix and primers for Myogenin, MHC, and a housekeeping gene (e.g., GAPDH)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody against Myosin Heavy Chain (MHC)
- Fluorescently labeled secondary antibody
- DAPI nuclear stain

Cell Culture and Differentiation

- Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.
- Growth Phase: Culture the cells in Growth Medium (GM): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Induction of Differentiation: When cells reach 80-90% confluency, aspirate the GM and wash the cells twice with sterile PBS.

- Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
- Treatment: Add **YSR734** to the DM at the desired final concentrations (e.g., 10 nM to 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest **YSR734** dose.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours), changing the DM with fresh compound every 48 hours.

Quantification of Myotube Formation (Fusion Index)

- After the desired incubation period in DM, fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash three times with PBS.
- Block with blocking buffer for 1 hour at room temperature.
- Incubate with primary antibody against MHC overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Imaging: Acquire images using a fluorescence microscope. Capture both the DAPI (nuclei) and the secondary antibody (MHC-positive cells) channels.
- Analysis:
 - Count the number of nuclei within MHC-positive myotubes (defined as having ≥ 2 nuclei).

- Count the total number of nuclei in the field of view.
- Calculate the Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100.

Gene Expression Analysis by qRT-PCR

- At each time point, lyse the cells directly in the well using a suitable lysis buffer from an RNA isolation kit.
- Isolate total RNA according to the manufacturer's protocol.
- Synthesize cDNA from the isolated RNA.
- Perform quantitative real-time PCR (qRT-PCR) using primers for Myogenin, Myosin Heavy Chain, and a housekeeping gene.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the 0-hour time point and normalized to the housekeeping gene.

Conclusion

The covalent HDAC inhibitor **YSR734** demonstrates a potent pro-myogenic effect on C2C12 myoblasts, significantly increasing the formation of myotubes and the expression of key myogenic markers. The provided protocols offer a robust framework for researchers to investigate the effects of **YSR734** and other potential therapeutic compounds on skeletal muscle differentiation. The mechanism of action is consistent with the known role of class I HDACs in repressing myogenesis, where inhibition by **YSR734** leads to the activation of myogenic transcription factors and subsequent differentiation.

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References

- 1. Discovery of YSR734: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Histone Deacetylases in Skeletal Muscle Physiology and Systemic Energy Homeostasis: Implications for Metabolic Diseases and Therapy [frontiersin.org]
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